molecular formula C10H11N5O B12872939 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methyl-3-pyridinyl)-

1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methyl-3-pyridinyl)-

Cat. No.: B12872939
M. Wt: 217.23 g/mol
InChI Key: YWOPXUCLWYGFRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methyl-3-pyridinyl)- is a pyrazole derivative characterized by a pyrazole core substituted with a carboxamide group at position 4, an amino group at position 5, and a 4-methyl-3-pyridinyl moiety at position 1. Pyrazole derivatives are widely studied for their diverse pharmacological activities, including antitumor, antimicrobial, and pesticidal properties . The presence of the pyridine ring in this compound may enhance solubility and bioavailability compared to purely phenyl-substituted analogs, while the carboxamide and amino groups contribute to hydrogen bonding interactions with biological targets .

Properties

Molecular Formula

C10H11N5O

Molecular Weight

217.23 g/mol

IUPAC Name

5-amino-1-(4-methylpyridin-3-yl)pyrazole-4-carboxamide

InChI

InChI=1S/C10H11N5O/c1-6-2-3-13-5-8(6)15-9(11)7(4-14-15)10(12)16/h2-5H,11H2,1H3,(H2,12,16)

InChI Key

YWOPXUCLWYGFRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NC=C1)N2C(=C(C=N2)C(=O)N)N

Origin of Product

United States

Preparation Methods

Halogenation and Amination of Pyrazole Precursors

A common approach involves starting from a pyrazole derivative such as N-substituted aminopyrazole, which undergoes halogenation at the 4-position. For example, bromination or iodination in aqueous or organic media under controlled temperature yields 4-halogenated pyrazole intermediates. These intermediates are then converted to diazonium salts by reaction with sodium nitrite under acidic conditions at low temperature (around -5 to 5 °C). The diazonium salts serve as key intermediates for further functionalization.

Introduction of the Amino Group at the 5-Position

The 5-amino group can be introduced by nucleophilic substitution or by direct amination of the halogenated pyrazole intermediate. For instance, treatment of 4-bromo-1-methyl-3-n-propylpyrazole-5-carboxylate with ammonia or ammonium hydroxide under basic conditions and elevated temperature/pressure leads to the formation of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide, a closely related compound. This method can be adapted for the 5-amino substitution on the pyrazole ring.

Coupling with Pyridinyl Substituents

The 1-position substitution with a 4-methyl-3-pyridinyl group can be achieved by nucleophilic aromatic substitution or cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, depending on the availability of suitable halogenated pyrazole or pyridine derivatives. The coupling step is critical to ensure regioselectivity and to avoid side reactions.

Conversion of Nitrile to Carboxamide

In some synthetic routes, the pyrazole intermediate is first prepared as a nitrile (pyrazolecarbonitrile), which is then converted to the carboxamide by hydrolysis under acidic or basic conditions. For example, refluxing the nitrile intermediate in concentrated sulfuric acid or in the presence of ammonium hydroxide yields the corresponding carboxamide with high purity.

Detailed Example of a Three-Step Preparation Method

Step Reaction Description Conditions Yield (%) Purity (%) Notes
1 Halogenation of N-methyl-3-aminopyrazole to 4-halogen-1-methyl-1H-pyrazole-3-amine Reaction with bromine/iodine in water, pH <1, temperature -5 to 5 °C High (not specified) - Controlled pH and temperature critical to avoid isomers
2 Diazotization and coupling with potassium difluoromethyl trifluoroborate to form 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole Sodium nitrite aqueous solution, cuprous oxide catalyst, acetonitrile solvent, 0-50 °C 88.2 98.5 Cuprous oxide catalyzes coupling
3 Grignard exchange with isopropyl magnesium chloride, reaction with CO2, quenching and recrystallization to obtain pyrazole-4-carboxylic acid derivative Under nitrogen, cooling, CO2 bubbling, recrystallization 64 (overall) >99.5 Avoids isomer formation, scalable process

Though this example is for a difluoromethyl-substituted pyrazole, the methodology is adaptable for preparing 1H-pyrazole-4-carboxamide derivatives with amino and pyridinyl substituents by modifying the substituents and reagents accordingly.

Alternative Preparation via Pyrazolecarbonitrile Intermediates

Another well-documented method involves synthesizing 5-amino-1-aryl-4-pyrazolecarbonitriles by condensation of arylhydrazine hydrochlorides with ethoxymethylenemalononitrile or related malononitrile derivatives in ethanol under reflux. The resulting nitrile intermediates are purified by recrystallization and chromatography. Subsequent hydrolysis of the nitrile group under acidic or basic reflux conditions yields the corresponding carboxamide.

This method is advantageous for introducing various aryl or heteroaryl groups at the 1-position, including 4-methyl-3-pyridinyl, by selecting the appropriate arylhydrazine precursor.

Summary of Key Research Findings

  • Halogenation at the 4-position of pyrazole is efficiently achieved under acidic aqueous conditions with controlled temperature to prevent isomer formation.
  • Diazotization followed by coupling with organoboron reagents enables introduction of diverse substituents at the 3-position, which can be adapted for amino or pyridinyl groups.
  • Grignard reagent-mediated carboxylation is a reliable method to convert halogenated pyrazoles to carboxylic acids, which can be further converted to carboxamides.
  • Pyrazolecarbonitrile intermediates provide a versatile route to 5-amino-1-substituted-4-pyrazolecarboxamides via hydrolysis, allowing for structural diversity at the 1-position.
  • Reaction conditions such as pH, temperature, and choice of solvent critically influence yield and purity, with recrystallization and chromatographic purification commonly employed to achieve high purity products.

Chemical Reactions Analysis

Types of Reactions

5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and halogenated pyrazoles, which can further undergo additional modifications to yield more complex structures .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of pyrazole compounds exhibit anticancer properties. A study demonstrated that 1H-Pyrazole-4-carboxamide derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell survival and apoptosis, highlighting the compound's potential as a lead in cancer therapy development .

Anti-inflammatory Effects
Another significant application of this compound is its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Pharmacological Applications

Cardiovascular Health
Emerging research suggests that pyrazole derivatives may play a role in cardiovascular health by modulating blood pressure and lipid profiles. In animal models, compounds similar to 1H-Pyrazole-4-carboxamide have been shown to reduce hypertension and improve endothelial function, indicating potential applications in cardiovascular disease prevention .

Neurological Disorders
The neuroprotective effects of pyrazole derivatives have also been explored. Studies indicate that these compounds may protect against neurodegeneration by reducing oxidative stress and inflammation in neuronal cells. This suggests a potential therapeutic application in conditions like Alzheimer's disease and Parkinson's disease .

Agricultural Applications

Pesticides and Herbicides
In agricultural science, compounds like 1H-Pyrazole-4-carboxamide are being investigated for their efficacy as pesticides and herbicides. Their ability to inhibit specific enzymes in pests can lead to effective pest management strategies while minimizing environmental impact .

Data Tables

Application AreaSpecific Use CaseFindings/Results
Medicinal ChemistryAnticancer ActivityInduces apoptosis in cancer cell lines
Anti-inflammatory EffectsReduces pro-inflammatory cytokines
PharmacologyCardiovascular HealthLowers blood pressure; improves endothelial function
Neurological DisordersProtects against oxidative stress
Agricultural SciencePesticides and HerbicidesEffective against specific pest enzymes

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that 1H-Pyrazole-4-carboxamide derivatives inhibited cell proliferation by targeting the PI3K/Akt signaling pathway. This research suggests a promising avenue for developing new anticancer agents based on this compound's structure.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving inflammatory bowel disease models, the administration of pyrazole derivatives led to significant reductions in inflammation markers compared to control groups. This study supports the compound's potential use in treating chronic inflammatory conditions.

Case Study 3: Agricultural Application

Field trials assessing the efficacy of pyrazole-based herbicides showed a marked reduction in weed populations without harming crop yield. These findings indicate the viability of integrating such compounds into sustainable agricultural practices.

Mechanism of Action

The mechanism of action of 5-amino-1-(4-methylpyridin-3-yl)-1h-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Substituent Effects on Antitumor Activity

  • The pyridine substituent may improve target binding affinity compared to phenyl groups.
  • Compounds: Derivatives such as 5-(4-Methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (7) and 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (3) feature dihydro-pyrazole cores and carboximidamide groups.

Pesticidal Pyrazole Derivatives

  • Fipronil and Ethiprole (): These compounds, such as 5-amino-1-(2,6-dichloro-4-(trifluoromethyl)phenyl)-4-(trifluoromethyl)sulfinyl-1H-pyrazole-3-carbonitrile, contain strong electron-withdrawing groups (e.g., trifluoromethyl, sulfinyl) that enhance pesticidal activity by disrupting insect nervous systems. The target compound lacks these groups, suggesting divergent applications .

Data Table: Key Structural and Functional Comparisons

Compound Name Substituents (Positions) Biological Activity Application Reference
1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methyl-3-pyridinyl)- 1: 4-methyl-3-pyridinyl; 4: carboxamide; 5: amino Inferred antitumor (structural analog) Drug development
5-(4-Methylphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (7) 1: carboximidamide; 3: phenyl; 5: 4-methylphenyl Moderate activity Pharmacological screening
Fipronil 1: 2,6-dichloro-4-(trifluoromethyl)phenyl; 3: carbonitrile; 4: sulfinyl Insecticidal Pesticide
5-((1H-Indol-3-yl)methyleneamino)-N-(4-methylphenyl)-1H-pyrazole-4-carboxamide (7b) 1: 4-methylphenyl; 4: carboxamide; 5: indole-substituted Excellent antitumor Anticancer research

Mechanistic Insights

  • Antitumor Analogs : The indole and pyridine substituents in compounds like 7b and the target compound may interact with kinase domains or DNA repair enzymes, a mechanism observed in pyrazole-based kinase inhibitors .
  • Pesticidal Activity : Electron-deficient pyrazole derivatives like fipronil inhibit GABA receptors in insects, a mechanism absent in the target compound due to its lack of electronegative substituents .

Research Findings and Gaps

  • : Pyrazole-4-carboxamide derivatives with aromatic substituents (e.g., indole, phenylamino) show potent antitumor activity, supporting the hypothesis that the target compound’s pyridine group could enhance specificity for cancer targets .
  • : Dihydro-pyrazole-carboximidamides exhibit reduced activity compared to non-hydrogenated carboxamides, highlighting the importance of ring saturation and functional groups in bioactivity .
  • Unaddressed Questions: The exact potency, toxicity, and molecular targets of the target compound remain uncharacterized in the provided evidence.

Biological Activity

1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methyl-3-pyridinyl)-, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities, particularly in the field of oncology. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

  • Chemical Name : 1H-Pyrazole-4-carboxamide, 5-amino-1-(4-methyl-3-pyridinyl) (CAS No. 794569-05-4)
  • Molecular Formula : C10H11N5O
  • Molecular Weight : 217.23 g/mol
  • Structure : The compound features a pyrazole ring substituted with a carboxamide and an amino group, which are critical for its biological activity.

Anticancer Properties

Recent studies have demonstrated that 1H-pyrazole derivatives exhibit promising anticancer properties. The compound has shown efficacy against various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231)
  • Liver Cancer (HepG2)
  • Colorectal Cancer
  • Prostate Cancer

The anticancer activity of 1H-pyrazole derivatives is attributed to their ability to inhibit several key targets involved in cancer progression:

TargetActivity
Topoisomerase IIInhibition of DNA replication and repair
EGFRBlockade of growth factor signaling
MEKInterference with MAPK signaling pathway
VEGFRReduction of angiogenesis
HDACsModulation of gene expression

Anti-inflammatory Activity

In addition to anticancer effects, compounds similar to 1H-pyrazole-4-carboxamide have been noted for their anti-inflammatory properties. They may inhibit inflammatory pathways, providing potential therapeutic benefits in diseases characterized by chronic inflammation.

Antimicrobial Activity

Some studies indicate that pyrazole derivatives possess antimicrobial properties against various pathogens. This broad-spectrum activity could be harnessed in developing new antibiotics or antifungal agents.

Study 1: Synthesis and Evaluation of Pyrazole Derivatives

A study published in ACS Omega synthesized multiple pyrazole derivatives and evaluated their biological activities. Among these, the compound demonstrated significant antiproliferative effects against cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Study 2: Targeting FGFRs

Research focusing on fibroblast growth factor receptors (FGFRs) highlighted the potential of 5-amino-1H-pyrazole-4-carboxamide derivatives as novel FGFR inhibitors. These compounds showed promise in overcoming drug resistance in cancer therapies .

Study 3: In Vivo Efficacy

In vivo studies have confirmed the efficacy of pyrazole derivatives in tumor models, showcasing their ability to reduce tumor size and improve survival rates in treated subjects compared to controls .

Q & A

Q. What are the key synthetic routes for synthesizing 1H-pyrazole-4-carboxamide derivatives, and what analytical methods validate their purity?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with condensation of substituted pyridine derivatives with carboxamide precursors. For example, intermediates like 5-amino-1-(4-methyl-3-pyridinyl) derivatives are formed via nucleophilic substitution or cyclization reactions under reflux conditions using ethanol as a solvent . Purity is validated using ¹H NMR (to confirm substituent positions), IR spectroscopy (to detect functional groups like carboxamide), and ESI-MS (to confirm molecular weight). Melting point analysis (e.g., 178–247°C for related analogs) also ensures crystallinity .

Q. How do substituents at the 1-, 3-, and 5-positions of the pyrazole ring influence receptor binding affinity?

  • Methodological Answer : Structural-activity relationship (SAR) studies reveal that substituents at the 1-position (e.g., 4-methyl-3-pyridinyl) enhance selectivity for CNS targets like cannabinoid receptors. A carboxamide group at the 3-position is critical for hydrogen bonding with receptor residues, while electron-withdrawing groups (e.g., halogens) at the 5-position improve binding potency. For example, para-substituted phenyl groups at the 5-position increase CB1 receptor antagonism . Competitive radioligand binding assays (e.g., using [³H]CP-55,940) are standard for quantifying affinity .

Q. What physicochemical properties (e.g., logP, solubility) are predicted for this compound, and how do they impact bioavailability?

  • Methodological Answer : Predicted properties include a molecular weight of ~479.43 g/mol, logP ~3.2 (indicating moderate lipophilicity), and aqueous solubility <0.1 mg/mL due to the carboxamide and aromatic groups. These values suggest moderate blood-brain barrier penetration but potential challenges in aqueous formulation. Computational tools like ACD/Labs or Molinspiration are used for predictions, validated experimentally via HPLC or shake-flask methods .

Advanced Research Questions

Q. How can molecular docking elucidate the interaction between this compound and cannabinoid receptors (CB1/CB2)?

  • Methodological Answer : Docking studies using CB1 receptor homology models (based on GPCR templates) reveal that the 4-methyl-3-pyridinyl group at the 1-position occupies a hydrophobic pocket near transmembrane helix 3, while the carboxamide forms hydrogen bonds with Ser383 and Lys192. Advanced protocols involve:
  • Preparing ligand and receptor structures with AutoDock Tools.
  • Simulating interactions using AMBER or GROMACS.
  • Validating with free-energy perturbation (FEP) or MM-PBSA calculations .
    Conflicting binding data (e.g., Ki discrepancies) may arise from protonation state variations or receptor conformational dynamics, addressed via pH-dependent assays .

Q. What strategies resolve contradictions in reported SAR data for pyrazole carboxamides?

  • Methodological Answer : Contradictions often stem from assay variability (e.g., cell type differences in functional assays) or incomplete characterization of stereochemistry. To resolve:
  • Use orthogonal assays (e.g., cAMP inhibition for CB1 vs. β-arrestin recruitment for CB2).
  • Synthesize and test enantiomerically pure isomers via chiral HPLC.
  • Perform meta-analyses of published Ki values, adjusting for assay conditions (e.g., membrane vs. whole-cell preparations) .

Q. How do fluorine substitutions at the pyridinyl or phenyl groups modulate metabolic stability?

  • Methodological Answer : Fluorine atoms at the 4-position of the pyridinyl group reduce CYP450-mediated oxidation, enhancing metabolic stability. Stability is quantified via:
  • In vitro microsomal assays : Incubate with liver microsomes (human/rat) and measure parent compound depletion via LC-MS.
  • Isotope labeling : Track metabolic pathways using ¹⁸O or ²H isotopes.
    For example, trifluoromethyl groups (as in related analogs) increase half-life (t₁/₂) by >2-fold compared to non-fluorinated analogs .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the neuropharmacological effects of this compound?

  • Methodological Answer :
  • Mouse vas deferens assay : Measures inhibition of electrically induced contractions, a hallmark of CB1 agonism/antagonism .
  • Tail-flick test : Assesses analgesic efficacy in pain models.
  • Open-field test : Screens for anxiolytic or psychotropic side effects.
    Dosing regimens should account for pharmacokinetic parameters (e.g., t₁/₂ from prior microsomal studies) to ensure target engagement .

Q. How can isotopic labeling (e.g., ¹²⁵I) improve receptor binding studies for this compound?

  • Methodological Answer : Radiolabeling with ¹²⁵I at the 5-position phenyl ring (via electrophilic substitution) enables autoradiography or SPECT imaging to map CB1 receptor density in brain tissues. Key steps:
  • Optimize iodination conditions (e.g., Chloramine-T as oxidant).
  • Purify labeled compound via reverse-phase HPLC.
  • Validate specificity using receptor knockout models .

Data Analysis and Optimization

Q. What computational methods predict off-target interactions (e.g., with carbonic anhydrase or COX-2)?

  • Methodological Answer :
  • Reverse docking : Use SwissTargetPrediction or PharmMapper to screen against 2,500+ human targets.
  • MD simulations : Identify allosteric binding pockets (e.g., COX-2’s hydrophobic channel) using 100-ns trajectories.
  • Selectivity indices : Calculate IC50 ratios (target vs. off-target) from enzyme inhibition assays (e.g., CA inhibition measured via stopped-flow spectroscopy) .

Q. How can QSAR models guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer :
    Build 3D-QSAR models using CoMFA/CoMSIA on a dataset of 50+ analogs. Key descriptors include:
  • Hydrophobic moments : Optimize logD for CNS penetration.
  • Polar surface area (PSA) : Reduce PSA to <90 Ų for improved absorption.
    Validate models via leave-one-out cross-validation (q² >0.6) and synthesize top-ranked virtual hits .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.